tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate
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Description
“tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate” is a chemical compound with the molecular formula C12H14N2O2 . It has an average mass of 218.252 Da and a monoisotopic mass of 218.105530 Da .
Synthesis Analysis
The synthesis of “this compound” involves a stirred mixture of 1H-pyrrolo[3,2-c]pyridine and N,N-dimethylpyridin-4-amine in CH3CN. Boc-anhydride is then added to this mixture .Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h4-8H,1-3H3 .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 339.3±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 58.3±3.0 kJ/mol and a flash point of 159.0±25.7 °C . The index of refraction is 1.563, and it has a molar refractivity of 62.0±0.5 cm3 . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Safety and Hazards
The safety and hazards associated with “tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate” include the hazard statements H302 and H317 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary target of Tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate, also known as 1-Boc-1H-pyrrolo[3,2-c]pyridine, is the Mitotic Kinase Monopolar Spindle 1 (MPS1) . MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers .
Mode of Action
The compound interacts with MPS1 by stabilizing an inactive conformation of the kinase. This interaction orders the activation loop of MPS1 in a manner that is incompatible with ATP and substrate-peptide binding . This inhibits the activity of MPS1, thereby affecting the spindle assembly checkpoint signal.
Biochemical Pathways
The inhibition of MPS1 disrupts the spindle assembly checkpoint signal, which is crucial for preventing anaphase onset until the appropriate tension and attachment across kinetochores is achieved . This disruption can lead to errors in DNA replication, chromosome segregation, and cytokinesis, which can affect cell division and potentially lead to cell death .
Pharmacokinetics
It has been reported that the compound displays a favorable oral pharmacokinetic profile . More research is needed to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of the spindle assembly checkpoint signal, which can lead to errors in cell division and potentially cell death . This can have a significant impact on cells that are aberrantly overexpressing MPS1, such as many types of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature . .
Properties
IUPAC Name |
tert-butyl pyrrolo[3,2-c]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYJYPDHSCLTJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601949 |
Source
|
Record name | tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148760-75-2 |
Source
|
Record name | tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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